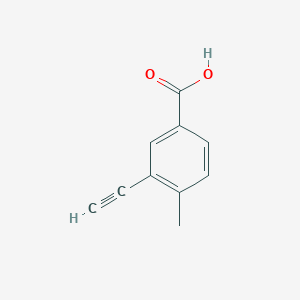
Sel d'acide 5-méthyltétrahydrofolique disodique
Vue d'ensemble
Description
5-Methyltetrahydrofolic acid disodium salt is a substrate and a cofactor used by 5-methyl-THF-homocysteine S-methyltransferase for regenerating methionine from homocysteine .
Synthesis Analysis
The synthesis of 5-Methyltetrahydrofolic acid disodium salt involves the reduction of synthetic folic acid with sodium borohydride, condensation of the resulting tetrahydrofolic acid with formaldehyde, further reduction of the 5,10-MTHF with NaBH4 to L-5-MTHF, and finally crystallization as the calcium salt .Molecular Structure Analysis
The empirical formula of 5-Methyltetrahydrofolic acid disodium salt is C20H23N7Na2O6 and its molecular weight is 503.42 .Chemical Reactions Analysis
5-Methyltetrahydrofolic acid disodium salt is generated by methylenetetrahydrofolate reductase from 5,10-methylenetetrahydrofolate and used to recycle homocysteine back to methionine by 5-methyltetrahydrofolate-homocysteine methyltransferases .Physical and Chemical Properties Analysis
5-Methyltetrahydrofolic acid disodium salt is a solid substance . . The storage temperature is -20°C .Applications De Recherche Scientifique
Analyse exhaustive du sel d'acide 5-méthyltétrahydrofolique disodique (DTXSID4046814)
Le this compound, également connu sous le nom de DTXSID4046814, est une forme biologiquement active de l'acide folique qui joue un rôle crucial dans divers processus biologiques. Voici une analyse détaillée de ses applications uniques dans la recherche scientifique, chacune présentée dans une section distincte comme demandé.
Synthèse et réparation de l'ADN : L'acide 5-méthyltétrahydrofolique est essentiel à la synthèse et à la réparation de l'ADN. Il fournit des groupes méthyle pour la méthylation de l'ADN, ce qui est crucial pour la protection de l'intégrité de l'ADN et la régulation de l'expression des gènes. Cette application est vitale dans les domaines de recherche axés sur les troubles génétiques et le cancer, où les mécanismes de synthèse et de réparation de l'ADN présentent un intérêt particulier.
Réactions de méthylation : Le composé sert de donneur de groupe méthyle dans diverses réactions de méthylation, y compris la synthèse des neurotransmetteurs et des phospholipides. Ceci est particulièrement important dans la recherche en neurosciences, où la méthylation joue un rôle dans la communication des cellules nerveuses et le fonctionnement du cerveau.
Métabolisme de l'homocystéine : L'acide 5-méthyltétrahydrofolique est impliqué dans la conversion de l'homocystéine en méthionine, un acide aminé essentiel. Ce processus est important dans la recherche cardiovasculaire, car des taux élevés d'homocystéine sont associés à un risque accru de maladies cardiovasculaires.
Développement du tube neural : La disponibilité de l'acide 5-méthyltétrahydrofolique est essentielle à la fermeture correcte du tube neural pendant le développement embryonnaire. Les recherches sur les malformations du tube neural, telles que le spina-bifida, utilisent souvent ce composé pour comprendre et potentiellement prévenir ces affections.
Synthèse de l'oxyde nitrique : Ce composé a été utilisé pour restaurer l'activité de production d'oxyde nitrique dans les cas d'hypercholestérolémie familiale ou d'hyperhomocystéinémie. Il contribue à réduire les taux d'homocystéine et à améliorer la fonction de l'endothélium vasculaire, ce qui en fait un outil précieux dans la recherche en biologie vasculaire.
Cofacteur enzymatique : En tant que cofacteur, l'acide 5-méthyltétrahydrofolique est impliqué dans diverses réactions enzymatiques. Il est particulièrement utilisé dans les études d'enzymes comme la S-méthyltransférase 5-méthyl-THF-homocystéine, qui sont cruciales pour le métabolisme des acides aminés et la fonction cellulaire globale.
Fabrication de trousses de diagnostic : En raison de sa stabilité et de son activité biologique, le this compound convient à la fabrication de trousses et de réactifs de diagnostic. Cette application est essentielle au développement du diagnostic médical et de la surveillance thérapeutique.
Recherche sur la supplémentation nutritionnelle : L'acide 5-méthyltétrahydrofolique est la forme la plus active de folate que l'on trouve dans l'organisme et il est souvent utilisé dans la recherche sur la supplémentation nutritionnelle. Les études impliquant ce composé visent à répondre aux carences et à explorer les avantages de la supplémentation dans diverses populations.
Chacune de ces applications démontre la polyvalence et l'importance du this compound dans la recherche scientifique, contribuant aux progrès de la santé et de la médecine .
Mécanisme D'action
Target of Action
The primary target of 5-Methyltetrahydrofolic acid disodium salt is the enzyme 5-methyl-THF-homocysteine S-methyltransferase . This enzyme plays a crucial role in the regeneration of methionine from homocysteine .
Mode of Action
5-Methyltetrahydrofolic acid disodium salt acts as both a cofactor and substrate in the regeneration of methionine from homocysteine . It interacts with its target enzyme, 5-methyl-THF-homocysteine S-methyltransferase, to facilitate this biochemical reaction .
Biochemical Pathways
The compound is involved in the one-carbon metabolism pathway . In this pathway, it participates in the remethylation of homocysteine to methionine . This process is vital as it provides essential methyl groups for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability.
Result of Action
The action of 5-Methyltetrahydrofolic acid disodium salt results in the regeneration of methionine from homocysteine . This process is essential for the synthesis of SAM, which is a universal methyl donor . Therefore, the compound’s action has significant molecular and cellular effects, particularly in processes requiring methylation.
Action Environment
It is known that the compound should be stored at a temperature of -20°c , suggesting that temperature could affect its stability.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
5-Methyltetrahydrofolic acid disodium salt acts as both a cofactor and a substrate in the regeneration of methionine from homocysteine through the action of 5-methyltetrahydrofolic acid-homocysteine S-methyltransferase . This enzyme catalyzes the transfer of a methyl group from 5-Methyltetrahydrofolic acid disodium salt to homocysteine, converting it into methionine, an essential amino acid . This reaction is crucial for maintaining the methylation cycle, which is involved in numerous biochemical processes, including DNA methylation and protein synthesis .
Cellular Effects
5-Methyltetrahydrofolic acid disodium salt has significant effects on various cell types and cellular processes. It influences cell function by participating in the synthesis of nucleotides, which are the building blocks of DNA and RNA . This compound also affects cell signaling pathways and gene expression by providing methyl groups for methylation reactions . Additionally, 5-Methyltetrahydrofolic acid disodium salt plays a role in cellular metabolism by acting as a coenzyme in the one-carbon metabolism pathway, which is essential for the synthesis of purines and thymidylate .
Molecular Mechanism
The primary mechanism of action of 5-Methyltetrahydrofolic acid disodium salt is through the donation of its methyl group in various methylation reactions . In the conversion of homocysteine to methionine, the methyl group from 5-Methyltetrahydrofolic acid disodium salt is transferred to homocysteine, regenerating methionine . This process is facilitated by the enzyme 5-methyltetrahydrofolic acid-homocysteine S-methyltransferase . The regenerated methionine can then be used for protein synthesis or further converted into S-adenosylmethionine, a universal methyl donor involved in numerous methylation reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyltetrahydrofolic acid disodium salt can change over time due to its stability and degradation properties . This compound is stable at room temperature but should be stored at -20°C to maintain its potency . Long-term studies have shown that 5-Methyltetrahydrofolic acid disodium salt can have sustained effects on cellular function, particularly in in vitro and in vivo models . These effects include maintaining DNA synthesis and repair, supporting cell division, and regulating gene expression .
Dosage Effects in Animal Models
The effects of 5-Methyltetrahydrofolic acid disodium salt vary with different dosages in animal models . At low to moderate doses, this compound supports normal cellular function and development . At high doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and potential oxidative stress . Studies have shown that there is a threshold effect, where the benefits of 5-Methyltetrahydrofolic acid disodium salt are maximized at optimal doses, but adverse effects occur at higher concentrations .
Metabolic Pathways
5-Methyltetrahydrofolic acid disodium salt is involved in the one-carbon metabolism pathway, where it acts as a cofactor and methyl donor . This pathway is essential for the synthesis of nucleotides and amino acids, as well as for the methylation of DNA, proteins, and lipids . The compound interacts with enzymes such as methylenetetrahydrofolate reductase and 5-methyltetrahydrofolic acid-homocysteine S-methyltransferase, which facilitate the transfer of methyl groups and the regeneration of methionine from homocysteine .
Transport and Distribution
Within cells and tissues, 5-Methyltetrahydrofolic acid disodium salt is transported and distributed through specific transporters and binding proteins . These include folate receptors and reduced folate carriers, which facilitate the uptake and distribution of the compound to various cellular compartments . The bioavailability of 5-Methyltetrahydrofolic acid disodium salt is comparable to other forms of folate, ensuring its effective utilization in biochemical processes .
Subcellular Localization
5-Methyltetrahydrofolic acid disodium salt is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its localization, as it participates in different biochemical reactions depending on its subcellular environment . Targeting signals and post-translational modifications may direct 5-Methyltetrahydrofolic acid disodium salt to specific organelles, where it can exert its effects on DNA synthesis, repair, and methylation .
Propriétés
IUPAC Name |
disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O6.2Na/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIWVYLOTHCGRV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7Na2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046814 | |
| Record name | Disodium 5-methyltetrahydrofolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68792-52-9 | |
| Record name | Disodium 5-methyltetrahydrofolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B1489541.png)
![[(3-chlorophenyl)methyl][2-(1H-imidazol-1-yl)ethyl]amine](/img/structure/B1489542.png)



![N-(2-aminoethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1489549.png)




![methyl({[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1489557.png)

